In-Depth Technical Guide to N-Cbz-L-Tyrosyl-L-Serine Methyl Ester (Z-Tyr-Ser-OMe)
In-Depth Technical Guide to N-Cbz-L-Tyrosyl-L-Serine Methyl Ester (Z-Tyr-Ser-OMe)
Introduction
This technical guide provides a comprehensive overview of N-Cbz-L-Tyrosyl-L-Serine Methyl Ester, a protected dipeptide of significant interest in peptide chemistry and drug discovery. As building blocks for complex polypeptides, protected dipeptides like Z-Tyr-Ser-OMe are critical intermediates in the synthesis of therapeutic peptides and other biologically active molecules.[][2] The strategic use of the N-terminal Benzyloxycarbonyl (Cbz or Z) group and the C-terminal methyl ester allows for controlled, sequential peptide bond formation.[3]
The Tyrosine-Serine (Tyr-Ser) sequence itself is noteworthy. Tyrosine's unique physicochemical properties make it a dominant residue in mediating molecular recognition, while serine provides flexibility and hydrophilicity.[4][5][6][7] This combination makes Tyr-Ser motifs relevant in the study of protein-protein interactions and as targets for rational drug design. This guide will detail the physicochemical properties, a robust laboratory-scale synthesis protocol, and the broader applications of this important dipeptide intermediate.
Physicochemical Properties of N-Cbz-Tyr-Ser-OMe and its Precursors
A precise understanding of the molecular characteristics of Z-Tyr-Ser-OMe and its constituent precursors is fundamental for its synthesis, purification, and application. The properties of the final dipeptide are derived from the condensation of its protected amino acid precursors.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Characteristics |
| N-Cbz-L-Tyrosine (Z-Tyr-OH) | 1164-16-5 | C₁₇H₁₇NO₅ | 315.33 | N-terminally protected tyrosine; the carboxylic acid component for peptide coupling.[8] |
| L-Serine Methyl Ester Hydrochloride (H-Ser-OMe·HCl) | 5680-80-8 | C₄H₁₀ClNO₃ | 155.58 | C-terminally protected serine; the amine component for peptide coupling.[9][10][11][12] |
| N-Cbz-L-Tyrosyl-L-Serine Methyl Ester (Z-Tyr-Ser-OMe) | Not Available | C₂₁H₂₄N₂O₇ | 416.43 | The target protected dipeptide, formed by the amide bond between Z-Tyr-OH and H-Ser-OMe. |
Synthesis of N-Cbz-L-Tyrosyl-L-Serine Methyl Ester
The synthesis of Z-Tyr-Ser-OMe is a classic example of solution-phase peptide synthesis, involving the formation of a peptide bond between an N-protected amino acid and a C-protected amino acid.[13] The most common and reliable method for this transformation utilizes a carbodiimide coupling agent, such as N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid of N-Cbz-L-Tyrosine.[14][15][16]
Reaction Principle
The core of the synthesis is the activation of the carboxyl group of Z-Tyr-OH by the carbodiimide, forming a highly reactive O-acylisourea intermediate.[15][16] This intermediate is susceptible to nucleophilic attack by the free amino group of L-Serine Methyl Ester. The reaction proceeds to form the desired peptide bond, yielding Z-Tyr-Ser-OMe and a urea byproduct (e.g., dicyclohexylurea, DCU, if DCC is used). The addition of reagents like 1-hydroxybenzotriazole (HOBt) is often employed to suppress potential side reactions and minimize racemization.[8]
Experimental Workflow Diagram
Caption: Solution-phase synthesis workflow for Z-Tyr-Ser-OMe.
Detailed Step-by-Step Protocol
This protocol describes a standard laboratory procedure for the synthesis of Z-Tyr-Ser-OMe using DCC as the coupling agent.
Materials:
-
N-Cbz-L-Tyrosine (Z-Tyr-OH)
-
L-Serine Methyl Ester Hydrochloride (H-Ser-OMe·HCl)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Methylmorpholine (NMM) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl) solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Appropriate solvent system for chromatography (e.g., Ethyl Acetate/Hexanes)
Procedure:
-
Preparation of the Amine Component:
-
In a round-bottom flask, dissolve L-Serine Methyl Ester Hydrochloride (1.0 equivalent) in anhydrous DCM.
-
Cool the solution in an ice bath (0°C).
-
Add N-Methylmorpholine (1.1 equivalents) dropwise to neutralize the hydrochloride salt and liberate the free amine. Stir for 15-20 minutes at 0°C.
-
-
Coupling Reaction:
-
In a separate flask, dissolve N-Cbz-L-Tyrosine (1.05 equivalents) in anhydrous DCM.
-
Add the Z-Tyr-OH solution to the cold solution of the free H-Ser-OMe.
-
In a small beaker, dissolve DCC (1.1 equivalents) in a minimal amount of anhydrous DCM.
-
Add the DCC solution dropwise to the reaction mixture over 20-30 minutes, ensuring the temperature remains at 0°C. A white precipitate (dicyclohexylurea, DCU) will begin to form.
-
After the addition is complete, stir the reaction mixture at 0°C for an additional 2 hours.
-
Allow the reaction to slowly warm to room temperature and continue stirring overnight (12-16 hours).
-
-
Work-up and Purification:
-
Filter the reaction mixture through a sintered glass funnel or Celite pad to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic layer sequentially with:
-
1M HCl solution (to remove any unreacted amine and NMM)
-
Saturated NaHCO₃ solution (to remove any unreacted carboxylic acid)
-
Brine (to remove residual water)
-
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude residue by silica gel column chromatography using an appropriate solvent gradient to obtain the pure N-Cbz-L-Tyrosyl-L-Serine Methyl Ester.
-
Self-Validation and Causality
-
Anhydrous Conditions: The use of anhydrous solvents is critical because carbodiimides are highly reactive towards water, which would consume the reagent and reduce the yield.
-
Use of Base: NMM or TEA is required to deprotonate the hydrochloride salt of the serine methyl ester, generating the nucleophilic free amine necessary for the coupling reaction.
-
Controlled Temperature: The reaction is initiated at 0°C to minimize potential side reactions and, most importantly, to suppress racemization of the activated tyrosine residue.[8][17][18]
-
Aqueous Washes: The specific sequence of acidic and basic washes is a self-validating purification step, ensuring the removal of unreacted starting materials and byproducts before final purification.
Applications in Research and Drug Development
Protected dipeptides are fundamental tools in the field of medicinal chemistry and chemical biology.[][3] They serve as crucial intermediates for more complex molecular architectures.
Logical Flow of Application
Caption: Role of Z-Tyr-Ser-OMe in the drug discovery pipeline.
-
Fragment-Based Drug Discovery: Z-Tyr-Ser-OMe can be used as a key fragment in the synthesis of larger peptides or peptidomimetics.[] Researchers can selectively deprotect either the N-terminus (removing the Cbz group, typically via catalytic hydrogenation) or the C-terminus (hydrolyzing the methyl ester) to allow for further chain elongation.
-
Peptide Libraries: This dipeptide can be incorporated into combinatorial libraries to screen for biological activity. The Tyr-Ser motif is important in molecular recognition, and its inclusion in libraries can help identify novel ligands for receptors or enzymes.[4][5]
-
Synthesis of Natural Products: Many natural products with therapeutic properties contain peptide backbones. Protected dipeptides simplify the total synthesis of these complex molecules.
-
Biochemical Probes: By incorporating isotopic labels or reporter groups, derivatives of Z-Tyr-Ser-OMe can be synthesized to serve as probes for studying enzyme kinetics or protein-protein interactions.[]
The advancements in peptide synthesis have positioned peptides as a major class of therapeutics, with over 80 approved drugs and hundreds more in clinical development.[19] The use of well-defined, protected building blocks like Z-Tyr-Ser-OMe is foundational to this success.
References
-
Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved February 6, 2026, from [Link]
-
ResearchGate. (n.d.). Coupling Reagents. Retrieved February 6, 2026, from [Link]
-
Wikipedia. (2023). Carbodiimide. Retrieved February 6, 2026, from [Link]
-
Peptide Solutions. (n.d.). Optimizing Peptide Coupling: Key Techniques. Retrieved February 6, 2026, from [Link]
-
Aapptec Peptides. (2021). Carbodiimides and Additives. Retrieved February 6, 2026, from [Link]
- Benoiton, N. L. (2005). Chemistry of Peptide Synthesis. CRC Press.
-
Koide, S., & Sidhu, S. S. (2009). The Importance of Being Tyrosine: Lessons in Molecular Recognition from Minimalist Synthetic Binding Proteins. ACS Chemical Biology, 4(5), 325-334. [Link]
-
Kemp, D. S., & Rebek, J. (1970). Peptide synthesis with carbodiimide. Journal of the American Chemical Society, 92(19), 5792-5793. [Link]
-
White, P. D., & Payne, R. J. (2019). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. Angewandte Chemie International Edition, 58(33), 11144-11164. [Link]
-
Koide, S., & Sidhu, S. S. (2009). The importance of being tyrosine: lessons in molecular recognition from minimalist synthetic binding proteins. ACS Chemical Biology, 4(5), 325-34. [Link]
-
ResearchGate. (n.d.). Application of Dmb-Dipeptides in the Fmoc SPPS of Difficult and Aspartimide-Prone Sequences. Retrieved February 6, 2026, from [Link]
- Collins, J. M. (2020). Use of excess carbodiimide for peptide synthesis at elevated temperatures. U.S.
-
Wang, Z., et al. (2022). A novel tyrosine hyperoxidation enables selective peptide cleavage. Chemical Science, 13(8), 2378-2384. [Link]
-
Muttenthaler, M., et al. (2021). Therapeutic Peptides: Recent Advances in Discovery, Synthesis, and Clinical Translation. Chemical Reviews, 121(15), 9034-9114. [Link]
-
ResearchGate. (n.d.). The Importance of Being Tyrosine: Lessons in Molecular Recognition from Minimalist Synthetic Binding Proteins. Retrieved February 6, 2026, from [Link]
-
Ross, J. B., et al. (1997). Variable contributions of tyrosine residues to the structural and spectroscopic properties of the factor for inversion stimulation. Biochemistry, 36(45), 13778-13789. [Link]
Sources
- 2. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 4. The Importance of Being Tyrosine: Lessons in Molecular Recognition from Minimalist Synthetic Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The importance of being tyrosine: lessons in molecular recognition from minimalist synthetic binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Variable contributions of tyrosine residues to the structural and spectroscopic properties of the factor for inversion stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. L -Serine methyl ester 98 5680-80-8 [sigmaaldrich.com]
- 10. L-Serine Methyl Ester Hydrochloride | CAS 5680-80-8 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 11. L-Serine methyl ester hydrochloride | 5680-80-8 [chemicalbook.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. jpt.com [jpt.com]
- 14. Carbodiimide - Wikipedia [en.wikipedia.org]
- 15. peptide.com [peptide.com]
- 16. US10858390B2 - Use of excess carbodiimide for peptide synthesis at elevated temperatures - Google Patents [patents.google.com]
- 17. peptide.com [peptide.com]
- 18. Peptide synthesis with carbodiimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
